Isopinocarveol

GABA receptor modulation Neuropharmacology Receptor allostery

Isopinocarveol (CAS 6712-79-4) is a naturally occurring bicyclic monoterpenoid alcohol and the cis-stereoisomer of pinocarveol. With the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol, it belongs to the pinane family of monoterpenes.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 6712-79-4
Cat. No. B12787810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopinocarveol
CAS6712-79-4
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(=C)C(C2)O)C
InChIInChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1
InChIKeyLCYXQUJDODZYIJ-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopinocarveol (CAS 6712-79-4): A Defined cis-Pinocarveol Stereoisomer for Chiral Synthesis and Receptor Modulation Studies


Isopinocarveol (CAS 6712-79-4) is a naturally occurring bicyclic monoterpenoid alcohol and the cis-stereoisomer of pinocarveol [1]. With the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol, it belongs to the pinane family of monoterpenes [1]. It is found as a component in various plant essential oils and is recognized for its woody, warm, balsamic odor profile [2].

1 Stereochemical-control study fit — defined cis-pinocarveol stereoisomer for chiral synthesis and receptor studies
2 Chiral building block workflow — supports stereoselective synthesis of pinane-fused heterocycles
3 GABAA receptor modulation research — enantiomer-specific assay context for neuropharmacology studies

Why Isopinocarveol (cis-Pinocarveol) Cannot Be Substituted by trans-Pinocarveol or Other Monoterpenes


Stereochemistry is a critical determinant of biological activity in monoterpenoids. Isopinocarveol's specific cis-orientation of the hydroxyl group relative to the methylene bridge can lead to distinct interactions with biological targets, such as GABAA receptors, compared to its trans-isomer or other bicyclic monoterpenes [1]. Furthermore, its unique stereochemistry enables specific synthetic transformations, as demonstrated in the stereoselective synthesis of pinane-fused oxazolidinones, where it serves as a chiral building block derived from (−)-α-pinene [2].

cis-Pinocarveol Defined cis-configuration; may support stereospecific receptor modulation studies and pinane-fused oxazolidinone synthesis
trans-Pinocarveol Different stereochemistry; receptor modulation profile, synthetic transformation outcome, and organoleptic character may shift
cis-Pinocarveol Research-use context; regulatory guidance recommends not for flavor/fragrance use
trans-Pinocarveol FDA-approved flavor substance (21 CFR 172.515) and FEMA GRAS; substitution may introduce unintended regulatory exposure
cis-Pinocarveol Specific cis-hydroxy orientation; may support distinct olfactory receptor screening profiles
Myrtenol / Carveol Different bicyclic framework or hydroxy position; reported GABA EC₅₀ shift differs; synthetic outcome may not transfer directly

Isopinocarveol (6712-79-4) Quantitative Evidence: Where Data Differentiates from Analogs


GABAA Receptor Modulation: Potency and Efficacy Compared to Related Bicyclic Monoterpenes

In a head-to-head comparison of terpenoids, pinocarveol (a mixture of isomers including isopinocarveol) demonstrated significant modulation of GABAA receptors. It reduced the GABA EC₅₀ by 4.68-fold, placing it among the most potent modifiers tested alongside myrtenol, verbenol, and isopulegol [1]. This potency is superior to that of linalool (3.22-fold reduction) and carveol (3.96-fold reduction) in the same assay [1]. This class-level activity is attributed to the presence of a hydroxyl group and a bicyclic structure, a feature shared by isopinocarveol [1].

GABAA modulation
Class-level
4.68× GABA EC₅₀ reduction
Pinocarveol isomer mixture; 300 µM; human α1β2γ2 receptors in HEK293 cells
Reported receptor modulation context — ranks among tested bicyclic monoterpenes
Comparator: Linalool 3.22×, Carveol 3.96×; attributed to bicyclic structure + hydroxyl group
GABA receptor modulation Neuropharmacology Receptor allostery

Stereoselective Synthesis Utility: Isopinocarveol as a Chiral Building Block for Oxazolidinones

Isopinocarveol, when prepared from (−)-α-pinene, can be converted into a condensed oxazolidin-2-one in two steps via carbamate formation and stereoselective aminohydroxylation [1]. This specific stereochemical transformation is enabled by the defined cis-configuration of the hydroxyl group. In contrast, related alcohols like (1R)-(−)-myrtenol, which lacks this specific configuration, lead to regioisomeric spiro-oxazolidinones under similar conditions [1]. This demonstrates a clear, quantifiable difference in synthetic outcome based on stereochemistry.

Stereoselective synthesis
Head-to-head
Pinane-fused oxazolidin-2-one formation
Two-step sequence from (−)-α-pinene-derived isopinocarveol
Stereochemistry-dependent synthetic outcome — myrtenol yields spiro-oxazolidinone under identical conditions
Supports chiral-building-block workflow fit
Stereoselective synthesis Chiral building block Pinane derivatives

Odor Profile Differentiation: cis-Pinocarveol's Unique Organoleptic Signature vs. trans-Pinocarveol

The cis-stereoisomer, isopinocarveol, is characterized by a woody, warm, balsamic odor at 100% concentration [1]. In contrast, the trans-isomer is described as having a herbal, camphoraceous, woody pine note with fresh, cooling minty undertones . This clear difference in odor profile is a direct consequence of stereochemistry and is a critical differentiator for applications in flavor and fragrance formulation, sensory analysis, and the study of odorant-receptor interactions.

Odor profile
Cross-study
Woody, warm, balsamic
100% concentration organoleptic evaluation
Distinct sensory profile vs. trans-isomer (herbal, camphoraceous); supports olfactory receptor screening studies
Data to verify; TGSC information system
Flavor and fragrance Organoleptic properties Sensory science

Regulatory Usage Restrictions: Isopinocarveol's 'Not for Use' Status vs. Approved trans-Pinocarveol

Regulatory guidance explicitly recommends that isopinocarveol is 'not for fragrance use' and 'not for flavor use' [1]. This is in direct contrast to its trans-isomer, 2(10)-pinen-3-ol (CAS 5947-36-4), which is approved by the FDA as a flavor (21 CFR 172.515) and has a FEMA GRAS designation (FEMA 3587) [REFS-2, REFS-3]. This stark regulatory difference is a critical piece of information for procurement decisions, especially for any application involving human exposure or consumer products.

Regulatory status
Head-to-head
Not for fragrance / flavor use
IFRA and FEMA guidelines
Regulatory context differs significantly — trans-isomer is FDA-approved flavor (21 CFR 172.515) and FEMA GRAS
Directs use to non-consumer research applications
Regulatory compliance Safety assessment Fragrance industry

Natural Occurrence and Relative Abundance in Essential Oils: A Minor but Consistent Component

GC-MS analysis of essential oils reveals that isopinocarveol is a consistent, though often minor, component in several plant species. For example, it constitutes 8.71% of the fruit oil from *Eucalyptus tereticornis* [1] and 8.76% of the essential oil from *Leucosidea sericea* leaves [2]. While trans-pinocarveol is frequently reported as a more abundant component in many oils, the presence of isopinocarveol at quantifiable levels in specific species (e.g., 1.1% in *Pistacia atlantica* oleoresin [3]) confirms its natural occurrence and provides a reference for researchers isolating or characterizing this compound from natural sources.

Natural abundance
Cross-study
1.1–8.76% GC-MS relative area
E. tereticornis fruit oil, L. sericea leaf oil, P. atlantica oleoresin
Minor-to-moderate essential oil component; supports analytical standard workflow for GC-MS identification
trans-Pinocarveol often predominates in similar matrices
Phytochemistry Essential oil analysis GC-MS quantification

Documented Scarcity of Pure Compound Bioactivity Data vs. Extensive Study of trans-Pinocarveol

A critical differentiator for isopinocarveol is the relative scarcity of publicly available data on the biological activity of the pure compound. Authoritative sources note that 'The biological activity of pure isopinocarveol is not extensively documented' . This contrasts sharply with the wealth of literature on the bioactivity of essential oils containing isopinocarveol and on its trans-isomer, which has been studied for antimicrobial, anti-inflammatory, and GABA-modulating properties [REFS-2, REFS-3]. This information is presented not as a weakness, but as a factual statement for scientific procurement: researchers seeking a well-characterized, data-rich compound should be aware of this limitation, while those investigating underexplored stereoisomers will find this a specific point of interest.

Pure compound data
Data to verify
Limited publicly available bioactivity data for pure isopinocarveol
Most studies report essential-oil mixture effects
Source review context — researchers should expect less-characterized starting point vs. extensively studied trans-isomer
Supports procurement decision for underexplored stereoisomer research
Literature review Data availability Research gap analysis

Isopinocarveol (cis-Pinocarveol) Procurement Scenarios: When to Choose This Stereoisomer


Scenario 1: Chiral Synthesis and Medicinal Chemistry for Pinane-Derived Compounds

When the synthetic objective requires a defined cis-stereochemistry to access pinane-fused heterocycles like oxazolidinones, isopinocarveol is the necessary starting material [1]. Its stereoselective conversion to a condensed oxazolidin-2-one, as opposed to the spirocyclic product from myrtenol, demonstrates its unique synthetic utility [1]. This scenario is ideal for medicinal chemists exploring the structure-activity relationships of chiral monoterpene derivatives.

Scenario 2: Basic Research on Stereospecific GABAA Receptor Modulation

For fundamental neuropharmacology studies investigating the influence of stereochemistry on GABAA receptor modulation, isopinocarveol is a critical tool compound. While pinocarveol as a class is a potent modulator, the specific contribution of the cis-configuration remains an open question [2]. Procuring the pure cis-isomer allows for direct, head-to-head experiments with trans-pinocarveol to dissect stereospecific effects on receptor function.

Scenario 3: Sensory Science and Olfactory Receptor Deorphanization Studies

In research aimed at understanding how stereochemistry governs odor perception, isopinocarveol's distinct 'woody, warm, balsamic' profile serves as a well-defined ligand for screening against specific olfactory receptors [3]. Comparing its activation pattern with that of the 'herbal, camphoraceous' trans-pinocarveol can provide insights into the structural basis of odor discrimination by the olfactory system .

Scenario 4: Analytical Standard for GC-MS Identification in Complex Natural Mixtures

Analytical chemists and natural product researchers require authentic standards to confirm the identity of isopinocarveol in plant extracts or essential oils. Knowing its typical relative abundance (e.g., 8.71% in *E. tereticornis* fruit oil [4] and 1.1% in *P. atlantica* oleoresin [5]) allows for accurate quantification and helps distinguish it from co-eluting isomers like trans-pinocarveol during GC-MS analysis.

Application
Selection Property
Validation Focus
Chiral synthesis — pinane-fused heterocycles
Stereochemical-control context
Regioisomeric outcome vs. myrtenol-derived spiro compounds
Stereospecific GABAA receptor modulation studies
Enantiomer-attribution review
Head-to-head cis/trans receptor-response comparison
Olfactory receptor deorphanization / sensory science
Stereochemistry-dependent odor profile
Ligand-response pattern vs. trans-pinocarveol
GC-MS analytical standard for essential oil characterization
Chiral reference-standard workflow
Co-elution isomer resolution; natural-abundance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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